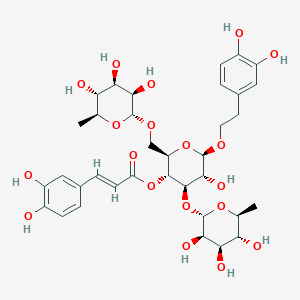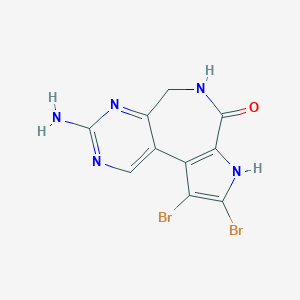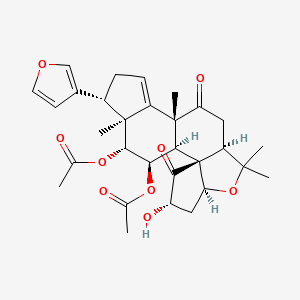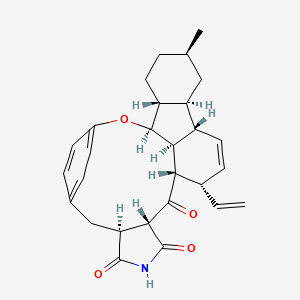![molecular formula C10H11NO3 B1254331 [(2,6-Dimethylphenyl)carbamoyl]formic acid CAS No. 2903-48-2](/img/structure/B1254331.png)
[(2,6-Dimethylphenyl)carbamoyl]formic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of [(2,6-Dimethylphenyl)carbamoyl]formic acid derivatives involves multiple steps, including the formation of carbamoyl and sulfonamide groups that are key functional groups in these compounds. Siddiqui et al. (2008) described the structures of similar compounds, which are stabilized by extensive intra- and intermolecular hydrogen bonds, demonstrating the complexity and intricacy of synthesizing these molecules [Siddiqui et al., 2008].
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of dimethylphenyl groups attached to a carbamoyl moiety. The structural analysis reveals that these molecules form dimeric units and chains of molecules, which are crucial for their chemical behavior and interactions [Siddiqui et al., 2008].
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including photodeprotection, highlighting their utility in chemical synthesis. For instance, the 2,5-dimethylphenacyl chromophore has been proposed as a new photoremovable protecting group for carboxylic acids, indicating the potential for [(2,6-Dimethylphenyl)carbamoyl]formic acid derivatives to participate in light-induced chemical transformations [Klan, Zabadal, & Heger, 2000].
Physical Properties Analysis
The physical properties of [(2,6-Dimethylphenyl)carbamoyl]formic acid derivatives, such as solubility and melting points, are influenced by their molecular structure. The formation of dimeric units and the extensive hydrogen bonding within these molecules play a significant role in determining their physical characteristics.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are largely defined by the functional groups present in [(2,6-Dimethylphenyl)carbamoyl]formic acid derivatives. The carbamoyl and sulfonamide groups are pivotal in facilitating hydrogen bonding and other chemical interactions, which dictate the compounds' behavior in various chemical environments [Siddiqui et al., 2008].
Safety and Hazards
The safety data sheet for [(2,6-Dimethylphenyl)carbamoyl]formic acid suggests that in case of inhalation, the person should be moved into fresh air and given artificial respiration if not breathing . In case of skin contact, the area should be washed off with soap and plenty of water . If swallowed, the mouth should be rinsed with water .
Propiedades
IUPAC Name |
2-(2,6-dimethylanilino)-2-oxoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-4-3-5-7(2)8(6)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTAPSBIODPQJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2903-48-2 |
Source


|
| Record name | N-(2,6-Dimethylphenyl)oxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002903482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(2,6-dimethylphenyl)carbamoyl]formic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2,6-DIMETHYLPHENYL)OXAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7KKT84Z1Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














